(R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine
Overview
Description
®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine is an organic compound characterized by a methoxyphenyl group attached to a trimethylpent-3-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 3-methoxyphenyl intermediate through the methoxylation of phenyl compounds.
Alkylation: The intermediate undergoes alkylation with appropriate reagents to introduce the trimethylpent-3-en-1-amine moiety.
Chiral Resolution: The final step involves the chiral resolution to obtain the ®-enantiomer of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.
Scientific Research Applications
®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine: The enantiomer of the compound with different stereochemistry.
3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine: The racemic mixture containing both ® and (S) enantiomers.
Uniqueness
®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The ®-enantiomer may exhibit different pharmacological properties compared to the (S)-enantiomer or the racemic mixture.
Properties
IUPAC Name |
(Z,2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h6-10,12H,11H2,1-5H3/b15-6-/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKJGWJFBYPMCY-CJTQKWKHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC(=CC=C1)OC)C(C)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C1=CC(=CC=C1)OC)/[C@@H](C)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201171076 | |
Record name | (βR,γZ)-γ-Ethylidene-3-methoxy-N,N,β-trimethylbenzenepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201171076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
809282-30-2 | |
Record name | (βR,γZ)-γ-Ethylidene-3-methoxy-N,N,β-trimethylbenzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=809282-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR,γZ)-γ-Ethylidene-3-methoxy-N,N,β-trimethylbenzenepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201171076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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